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Compound of Interest

Compound Name: Echitamine Chloride

Cat. No.: B3356777

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Echitamine Chloride, a prominent monoterpenoid indole alkaloid. The data presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
serves as a crucial resource for researchers, scientists, and professionals engaged in the fields
of natural product chemistry, pharmacology, and drug development.

Introduction

Echitamine chloride is a major bioactive alkaloid isolated from the stem bark of Alstonia
scholaris. It has garnered significant scientific interest due to its diverse pharmacological
activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal
identification, characterization, and quality control of this compound in research and
development settings. This document consolidates the available NMR, IR, and MS data for
Echitamine Chloride into a structured and readily accessible format.

Spectroscopic Data

The following sections present the key spectroscopic data for Echitamine Chloride, organized
into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and 3C NMR data provide detailed information about the chemical
environment of the hydrogen and carbon atoms within the Echitamine Chloride molecule.

Table 1: *H NMR Spectroscopic Data for Echitamine (DMSO)

Chemical Shift (8)

Number of Protons  Multiplicity Assignment
Ppm
1.20-2.08 2H - 2xCH
1.20-2.08 8H 4 x CH2
6.12-7.03 5H m Aromatic ring + NH

Table 2: 13C NMR Spectroscopic Data for Echitamine Chloride

Detailed 13C NMR data for Echitamine Chloride is not readily available in the public domain at
the time of this publication. Researchers are encouraged to consult specialized databases or
perform direct analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet)[1]

Wavenumber (cm—?) Functional Group Assignment

3377.71 O-H stretch[1]

3262.0 Indole N-H stretch[1]

2858.95 C-H stretch[1]

1724.05 C=0 stretch (ester, COOCHS3)[1]
1632.4 C=C stretch[1]
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound, as well
as to elucidate its structure through fragmentation analysis.

Table 4: Mass Spectrometric Data for Echitamine

L. Molecular Weight Key Fragments
lonization Method Molecular Formula
(m/z) (m/z)
FAB [C22H29N204]* 385 Data not available

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data presented in this guide.

NMR Spectroscopy

The *H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz.
The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-des). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the
wavenumber range of 4000-400 cm~1.

Mass Spectrometry

The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer.
The analysis confirmed the molecular formula of Echitamine as [C22H20N204]*, corresponding
to a molecular weight of 385.

Visualization of Analytical Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
natural product like Echitamine Chloride.

Spectroscopic Analysis

NMR Spectroscopy Data Interpretation
Sample Preparation ({15 1£0) T
Purity Assessment
Extraction of Echitamine . | Purification by »| Mass Spectrometr
from Alstonia scholaris bark " | Chromatography - P y =

Structure Elucidation

—

IR Spectroscopy

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of natural products.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when
combined, leads to the unambiguous identification of a compound.

Echitamine Chloride

NMR IR MS
(Carbon-Hydrogen Framework) (Functional Groups) (Molecular Weight & Formula)

Definitive Structure
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Interrelation of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b3356777?utm_src=pdf-body-img
https://www.benchchem.com/product/b3356777?utm_src=pdf-custom-synthesis
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b3356777#spectroscopic-data-of-echitamine-chloride-nmr-ir-ms
https://www.benchchem.com/product/b3356777#spectroscopic-data-of-echitamine-chloride-nmr-ir-ms
https://www.benchchem.com/product/b3356777#spectroscopic-data-of-echitamine-chloride-nmr-ir-ms
https://www.benchchem.com/product/b3356777#spectroscopic-data-of-echitamine-chloride-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3356777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3356777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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